TCV 295
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCV 295 is a chemical compound known for its potential applications in various scientific fields. It is a small molecule drug that acts as a potassium channel agonist, primarily targeting cardiovascular diseases. The compound has shown promising antihypertensive and cardiovascular effects in preclinical studies.
Preparation Methods
The synthesis of TCV 295 involves the reaction of triphenylamine with tetracyanoethylene in a solvent such as dimethylformamide. The reaction is typically carried out at room temperature for a couple of hours, followed by workup procedures involving either acid addition or solvent extraction to isolate the product
Chemical Reactions Analysis
TCV 295 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TCV 295 has a wide range of scientific research applications:
Chemistry: It is used in the study of organic materials, particularly in the design of donor-acceptor molecular architectures.
Biology: The compound is investigated for its effects on biological systems, especially its role in modulating potassium channels.
Medicine: this compound shows potential as an antihypertensive agent, with studies indicating its ability to reduce blood pressure and improve cardiovascular health.
Mechanism of Action
TCV 295 exerts its effects by acting as a potassium channel agonist. It opens potassium channels, leading to hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle. This results in vasodilation and a reduction in blood pressure. The compound primarily targets potassium channels in cardiovascular tissues, influencing pathways involved in blood pressure regulation and vascular resistance .
Comparison with Similar Compounds
TCV 295 is similar to other potassium channel agonists, such as levcromakalim and nisoldipine. it has a unique profile characterized by a slower onset of action and longer-lasting antihypertensive effects. Unlike some other potassium channel agonists, this compound induces less reflex tachycardia, making it a potentially safer option for long-term use .
Similar compounds include:
Levcromakalim: Another potassium channel opener with a faster onset of action but shorter duration.
Nisoldipine: A calcium channel blocker with antihypertensive properties but different mechanisms of action.
This compound’s distinct pharmacological profile and prolonged effects make it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
142304-17-4 |
---|---|
Molecular Formula |
C₁₅H₁₂BrClN₂O₂ |
Molecular Weight |
367.62 |
Synonyms |
2-(6-Bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-Oxide; 6-Bromo-7-chloro-2,2-dimethyl-4-(2-pyridinyl)-2H-1,3-Benzoxazine N-Oxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.